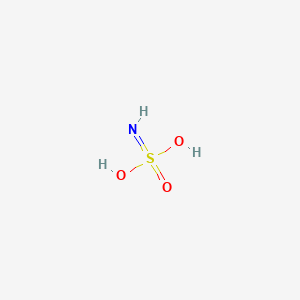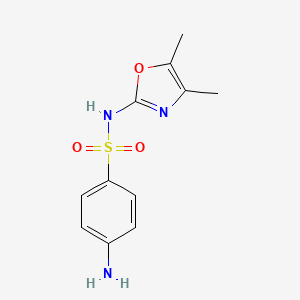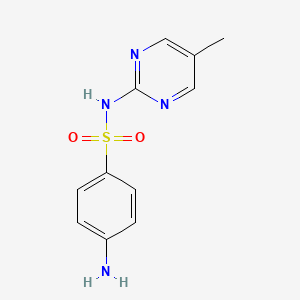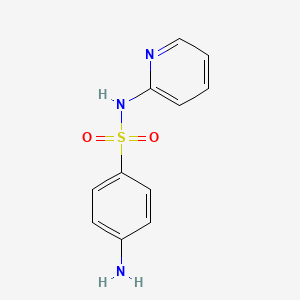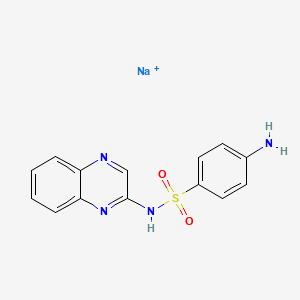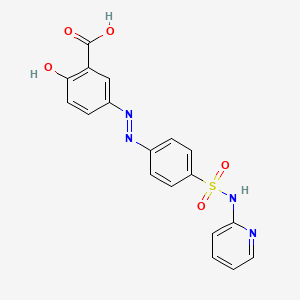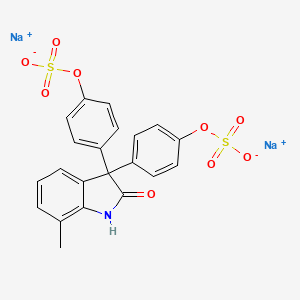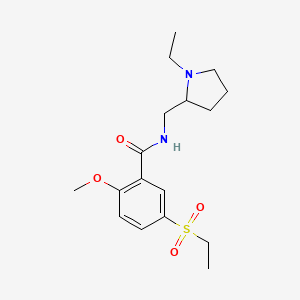![molecular formula C22H38O5S B1682773 methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate CAS No. 83058-69-9](/img/structure/B1682773.png)
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFC-612 involves multiple steps, starting from the appropriate cyclopentane derivative. The key steps include:
Formation of the cyclopentane ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the hydroxyl and keto groups: These functional groups are introduced through selective oxidation and reduction reactions.
Attachment of the nonenyl side chain: This step involves the addition of the nonenyl group through a Grignard reaction or similar organometallic coupling.
Thioester formation: The final step involves the esterification of the intermediate with a thiol compound to form the thioester linkage.
Industrial Production Methods
Industrial production of TFC-612 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
TFC-612 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of thioesters and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, TFC-612 is used as a model compound to study the reactivity of prostaglandin analogues. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity.
Biology
In biological research, TFC-612 is used to study the mechanisms of diabetic neuropathy. It has been shown to improve nerve conduction velocity and blood flow in diabetic rats, making it a valuable tool for understanding the pathophysiology of this condition .
Medicine
Medically, TFC-612 is being investigated for its potential to treat diabetic neuropathy. Its ability to improve nerve function and reduce ischemia in diabetic nerves makes it a promising candidate for therapeutic development .
Industry
In the pharmaceutical industry, TFC-612 is used in the development of new drugs for the treatment of diabetic complications. Its unique properties make it a valuable lead compound for drug discovery.
Mechanism of Action
TFC-612 exerts its effects primarily through its action on prostaglandin receptors. By mimicking the action of prostaglandin E1, it helps to improve blood flow and reduce inflammation in diabetic nerves. The molecular targets include prostaglandin receptors on nerve cells and blood vessels, which mediate its vasotropic and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1 (PGE1): The natural analogue of TFC-612, used in various medical applications.
ONO 2235: An aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Uniqueness
TFC-612 is unique in its ability to normalize nerve function and blood flow in diabetic rats, which is not fully achieved by other compounds like ONO 2235. Its dual action on both nerve conduction and vascular function sets it apart from other prostaglandin analogues .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
83058-69-9 |
|---|---|
Molecular Formula |
C22H38O5S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate |
InChI |
InChI=1S/C22H38O5S/c1-4-5-9-16(2)14-17(23)11-12-18-19(24)15-20(25)22(18)28-13-8-6-7-10-21(26)27-3/h11-12,16-19,22-24H,4-10,13-15H2,1-3H3/b12-11+/t16-,17?,18+,19-,22-/m1/s1 |
InChI Key |
KMYUINCCFSNYPC-VPTZPLTNSA-N |
SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1SCCCCCC(=O)OC)O)O |
Isomeric SMILES |
CCCC[C@@H](C)CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1SCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1SCCCCCC(=O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl 6-((-3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate TEI 6122 TEI-6122 TFC 612 TFC-612 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


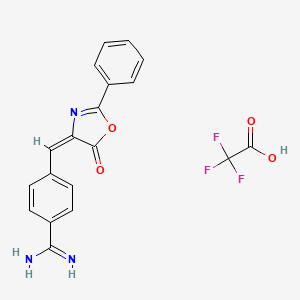
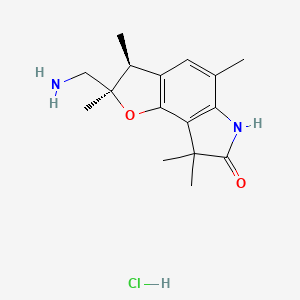
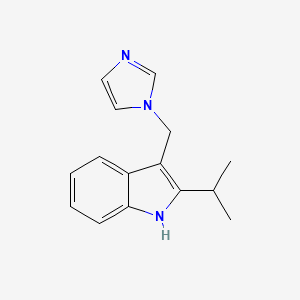
![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)
